Thymidine-3',5'-dinitrate

Description

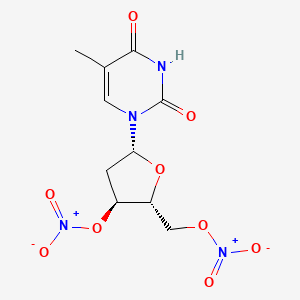

Thymidine-3',5'-dinitrate is a thymidine derivative featuring nitrate ester groups at the 3' and 5' positions of the deoxyribose sugar. The presence of two nitrate esters distinguishes it from phosphorylated or benzylated thymidine derivatives, which are primarily involved in DNA metabolism or enzymatic studies. Below, we compare its inferred properties with structurally similar thymidine analogs.

Properties

Molecular Formula |

C10H12N4O9 |

|---|---|

Molecular Weight |

332.22 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(nitrooxymethyl)oxolan-3-yl] nitrate |

InChI |

InChI=1S/C10H12N4O9/c1-5-3-12(10(16)11-9(5)15)8-2-6(23-14(19)20)7(22-8)4-21-13(17)18/h3,6-8H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 |

InChI Key |

GJQPUXKRIHAHJH-XLPZGREQSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[N+](=O)[O-])O[N+](=O)[O-] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[N+](=O)[O-])O[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-3’,5’-dinitrate typically involves the nitration of thymidine. This process can be achieved by treating thymidine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure selective nitration at the 3’ and 5’ positions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the process likely involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Thymidine-3’,5’-dinitrate can undergo various chemical reactions, including:

Oxidation: The nitrated groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of amino-thymidine derivatives.

Substitution: Formation of various substituted thymidine derivatives depending on the nucleophile used.

Scientific Research Applications

Thymidine-3’,5’-dinitrate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

Biology: Employed in studies involving DNA synthesis and repair mechanisms.

Industry: Utilized in the production of labeled nucleotides for research purposes

Mechanism of Action

The mechanism of action of Thymidine-3’,5’-dinitrate involves its incorporation into DNA during replicationThe molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thymidine-3',5'-Diphosphate Sodium Salt

- Structure : Contains two phosphate groups at the 3' and 5' positions.

- Molecular Formula : C₁₀H₁₆N₂O₁₁P₂·xNa (MW: 402.19 g/mol) .

- Role : Acts as a substrate analog for enzymes like DNA polymerases and ligases due to its diphosphate moiety.

- Key Differences: Solubility: The sodium salt form enhances aqueous solubility, unlike the lipophilic nitrate esters in thymidine dinitrate. Function: Phosphate groups participate in enzymatic phosphorylation, while nitrate esters are metabolized to release NO.

Thymidine-5'-Monophosphate

- Structure : A single phosphate group at the 5' position.

- Molecular Formula : C₁₀H₁₅N₂O₈P (MW: 322.21 g/mol) .

- Role : A nucleotide precursor in DNA synthesis.

- Key Differences: Reactivity: The monophosphate is incorporated into DNA strands, whereas dinitrate’s nitrates are non-polymerizable and designed for rapid metabolic cleavage.

Thymidine-3',5'-Tetrabenzyldiphosphate

- Structure : Benzyl-protected diphosphate groups.

- Molecular Formula : C₃₈H₄₀N₂O₁₁P₂ (MW: 762.68 g/mol) .

- Role : Used as a stabilized substrate for studying DNA metabolism enzymes.

- Key Differences :

- Lipophilicity : Benzyl groups increase membrane permeability compared to dinitrate’s polar nitrates.

- Stability : Benzyl protection enhances resistance to phosphatases, whereas dinitrate’s esters are prone to enzymatic hydrolysis.

3'-Azido-3'-Deoxy-Thymidine Derivatives

- Structure : Features an azido group at the 3' position (e.g., AZT-CDS) .

- Function : Antiviral prodrugs (e.g., HIV inhibitors) via incorporation into DNA.

- Key Differences: Mechanism: Azido derivatives terminate DNA chain elongation, while dinitrate’s nitrates exert effects via NO signaling. Metabolism: Azido groups require reductive activation, contrasting with esterase-mediated nitrate cleavage.

Isosorbide Dinitrate (Vasodilator Analog)

- Structure: Non-thymidine nitrate ester drug .

- Function: Releases NO to dilate blood vessels.

- Key Differences :

- Backbone : Isosorbide lacks a nucleoside structure, limiting its integration into nucleic acids.

- Target : Dinitrate’s thymidine backbone may confer tissue-specific delivery (e.g., proliferating cells).

Research Implications and Gaps

The evidence highlights phosphorylated and benzylated thymidine derivatives but lacks direct data on Thymidine-3',5'-dinitrate. Future studies should:

Characterize its NO-release kinetics and cytotoxicity.

Compare metabolic stability with phosphate analogs (e.g., susceptibility to esterases vs. phosphatases).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.